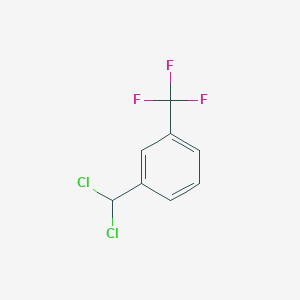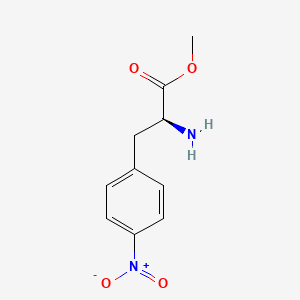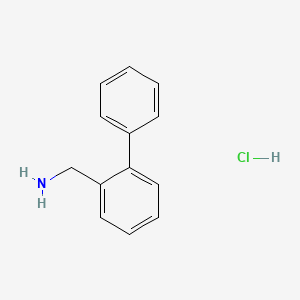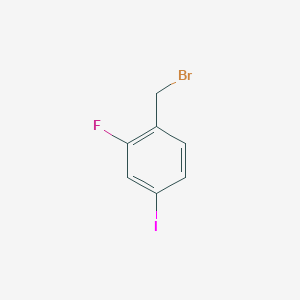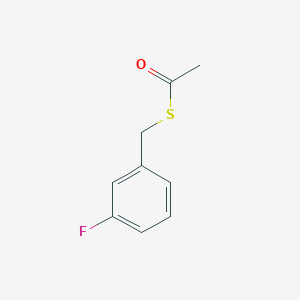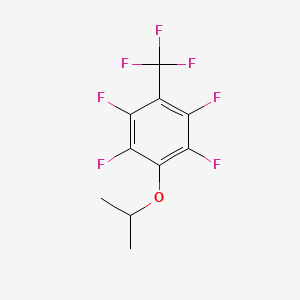![molecular formula C15H19N3O2S B3043451 2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine CAS No. 870079-37-1](/img/structure/B3043451.png)
2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine
Vue d'ensemble
Description
2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine is a novel compound that has gained significant attention in the field of scientific research. This compound is commonly known as 'Pyr-ethanamine' and is used for various research purposes. Pyr-ethanamine is a potent bioactive compound that exhibits a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of Pyr-ethanamine is not fully understood. However, it has been suggested that Pyr-ethanamine exerts its biological activities by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. Pyr-ethanamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Pyr-ethanamine has been shown to exhibit various biochemical and physiological effects. Pyr-ethanamine has been shown to reduce the levels of inflammatory cytokines, including TNF-α and IL-6, in various animal models. Additionally, Pyr-ethanamine has been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Pyr-ethanamine has several advantages for lab experiments. Pyr-ethanamine is a potent bioactive compound that exhibits a wide range of biological activities, making it an excellent candidate for various research studies. Additionally, Pyr-ethanamine is easy to synthesize and has a high yield and purity. However, Pyr-ethanamine has some limitations, including its potential toxicity and lack of human clinical trials.
Orientations Futures
There are several future directions for Pyr-ethanamine research. One potential direction is to investigate the potential use of Pyr-ethanamine as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to understand the exact mechanism of action of Pyr-ethanamine and its potential toxicity. Finally, future studies should focus on developing more efficient and cost-effective synthesis methods for Pyr-ethanamine.
Conclusion:
In conclusion, Pyr-ethanamine is a novel compound that exhibits a wide range of biological activities. Pyr-ethanamine has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. While Pyr-ethanamine has several advantages for lab experiments, more research is needed to understand its exact mechanism of action and potential toxicity. Overall, Pyr-ethanamine is an exciting compound that has the potential to make significant contributions to the field of scientific research.
Applications De Recherche Scientifique
Pyr-ethanamine has been extensively studied for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Pyr-ethanamine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, Pyr-ethanamine has been shown to reduce inflammation and oxidative stress in various animal models.
Propriétés
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-12-10-13(20-2)18-15(17-12)14(21-9-8-16)11-6-4-3-5-7-11/h3-7,10,14H,8-9,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOUJVGEKAZBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(C2=CC=CC=C2)SCCN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Phenylimidazo[1,2-a]pyridine](/img/structure/B3043370.png)
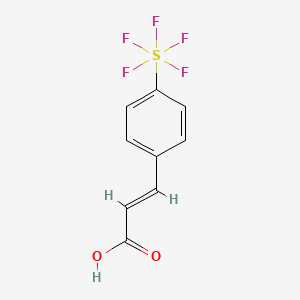

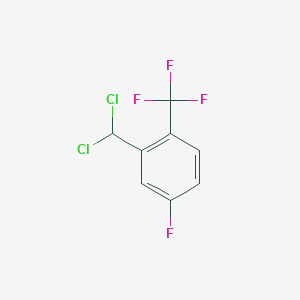
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B3043377.png)
